![molecular formula C13H16N2O2S B2506584 N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide CAS No. 433319-75-6](/img/structure/B2506584.png)

N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

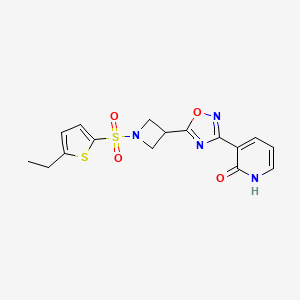

“N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide” belongs to the class of organic compounds known as benzothiazines . These are organic compounds containing a benzene fused to a thiazine ring, which is a six-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of similar compounds has been examined in the past. For instance, the N-isopropylation of methyl 2, 2-dimethyl-3-oxo-3, 4-dihydro-2H-benzo[1, 4]oxazine-6-carboxylate with various reagents was examined to prepare a key intermediate in the synthesis of a novel, potent Na/H exchange inhibitor . The undesired O-isopropyl derivative could be easily converted to the starting compound under non-aqueous acidic conditions .Molecular Structure Analysis

The molecular formula of “this compound” is C13H16N2O2S . Its average mass is 264.343 Da, and its monoisotopic mass is 264.093262 Da .Scientific Research Applications

Antimalarial and Antiviral Properties

- Antimalarial Activity : A study by (Fahim & Ismael, 2021) highlighted the synthesis of compounds, including derivatives of 2H-benzo[b][1,4]thiazin, and their testing for antimalarial activity. These compounds demonstrated effective in vitro antimalarial properties.

- Anti-HIV Activity : Another research by (Bhavsar et al., 2011) synthesized derivatives of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide, showing moderate to potent activity against HIV-1.

Antimicrobial and Antibacterial Applications

- Antimicrobial Activity : (Kalekar, Bhat, & Koli, 2011) synthesized derivatives of benzothiazine, including compounds structurally related to the queried compound, displaying significant antimicrobial activity against various bacterial and fungal strains.

- Antibacterial Agents : In a study by (Bhoi et al., 2015), novel derivatives of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide were synthesized and tested for antibacterial activity, showing broad-spectrum effectiveness against several microorganisms.

Synthesis and Chemical Reactions

- Synthesis of Derivatives : (Yamamoto et al., 2000) and (Coutts et al., 1970) discuss the synthesis of various derivatives and reactions of benzothiazine compounds, providing insights into their chemical properties and potential applications.

Herbicidal and Agricultural Applications

- Herbicidal Activity : Research conducted by (Huang Ming-zhi, 2006) and (Huang Ming-zhi, 2007) explored the synthesis of N-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl) acetamide derivatives with herbicidal properties.

Mechanism of Action

Target of Action

The primary targets of N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide are the bromodomain and extra-terminal proteins (BETs), particularly BRD4 . These proteins play crucial roles in various conditions such as cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .

Mode of Action

This compound acts as an inhibitor of BETs . It interacts with the bromodomain-containing proteins (BRDs), which are a family of epigenetic protein domains that specifically recognize acetylated lysine residues of histone . The BET family, which includes BRD2, BRD3, BRD4, and BRDT, belongs to the BRDs family . Each subtype contains two BRD domains (BD1 and BD2) that form deep hydrophobic pockets recognizing acetylated lysine residues .

Biochemical Pathways

The compound’s action affects the expression of several genes, including c-Myc . The abnormal expression of BRDs protein plays important roles in a wide variety of tumors . The pharmacologic inhibition of the BET family of BRDs by BET inhibitors could effectively block c-Myc expression in multiple myeloma, Burkitt’s lymphoma, and mixed lineage leukemia .

Pharmacokinetics

The structure-activity relationship studies led to the discovery of several new potent compounds . This chemotype could be further optimized with respect to its potency and drug-like properties in the future .

Result of Action

The compound shows good anti-proliferation activities against four hematologic malignancies cell lines at low-micromolar concentrations, including MV4-11, OCI-LY10, Pfeifer, and Su-DHL-6 cells . It also results in a significant transcriptional down-regulation of c-Myc .

Properties

IUPAC Name |

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-8(2)14-12(16)7-11-13(17)15-9-5-3-4-6-10(9)18-11/h3-6,8,11H,7H2,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWCOJAMKXXQDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1C(=O)NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2506508.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B2506511.png)

![3-(3-Chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506512.png)

![3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2506514.png)

![2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2506516.png)

![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2506522.png)